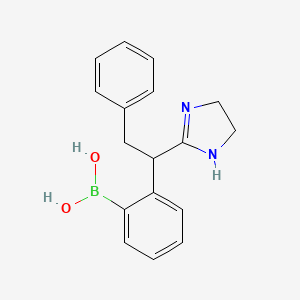

(2-(1-(4,5-Dihydro-1H-imidazol-2-yl)-2-phenylethyl)phenyl)boronic acid

Description

Properties

IUPAC Name |

[2-[1-(4,5-dihydro-1H-imidazol-2-yl)-2-phenylethyl]phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BN2O2/c21-18(22)16-9-5-4-8-14(16)15(17-19-10-11-20-17)12-13-6-2-1-3-7-13/h1-9,15,21-22H,10-12H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGMZZVKDUFQZMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1C(CC2=CC=CC=C2)C3=NCCN3)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60495413 | |

| Record name | {2-[1-(4,5-Dihydro-1H-imidazol-2-yl)-2-phenylethyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60495413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65734-27-2 | |

| Record name | {2-[1-(4,5-Dihydro-1H-imidazol-2-yl)-2-phenylethyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60495413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(1-(4,5-Dihydro-1H-imidazol-2-yl)-2-phenylethyl)phenyl)boronic acid typically involves the formation of the imidazole ring followed by the introduction of the boronic acid group. One common method involves the cyclization of amido-nitriles to form the imidazole ring, followed by the addition of a phenylethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-(1-(4,5-Dihydro-1H-imidazol-2-yl)-2-phenylethyl)phenyl)boronic acid can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with various aryl or vinyl halides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Palladium catalysts are typically used in Suzuki-Miyaura cross-coupling reactions, with bases like potassium carbonate or cesium carbonate.

Major Products Formed

Oxidation: Imidazole N-oxides.

Reduction: Reduced imidazole derivatives.

Substitution: Various biaryl compounds formed through Suzuki-Miyaura cross-coupling.

Scientific Research Applications

(2-(1-(4,5-Dihydro-1H-imidazol-2-yl)-2-phenylethyl)phenyl)boronic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: Investigated for its potential as a ligand in biological assays and as a probe for studying enzyme activity.

Medicine: Explored for its potential therapeutic properties, including as an anti-cancer agent due to its ability to inhibit specific enzymes.

Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2-(1-(4,5-Dihydro-1H-imidazol-2-yl)-2-phenylethyl)phenyl)boronic acid involves its interaction with molecular targets such as enzymes. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction is crucial in its potential therapeutic applications, particularly in the inhibition of proteasomes and other enzymes involved in disease pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Boronic Acid Derivatives with Imidazole Moieties

(4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid (CAS: 851524-96-4)

- Similarity Score : 0.77 .

- Key Differences : Lacks the phenylethyl spacer and dihydroimidazole ring. The imidazole is directly attached to the boronic acid-bearing phenyl group.

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine (CAS: 903513-62-2)

- Similarity Score : 0.71 .

- Key Differences : Contains a boronate ester (dioxaborolane) instead of a boronic acid and an imidazopyridine core.

- Implications : The boronate ester improves stability under aqueous conditions but reduces reactivity toward diols, limiting its utility in dynamic covalent chemistry .

c. [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid (from )

- Key Differences: Features a methoxyethylphenoxy substituent instead of the imidazole-phenylethyl system.

- Biological Relevance: Demonstrated potent inhibition of fungal histone deacetylase (HDAC) at 1 µM, outperforming trichostatin A (1.5 µM) .

Imidazole Derivatives Without Boronic Acid Groups

1-(5-Oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl)piperidine-4-carboxylic acid (CAS: 1708080-66-3)

- Key Differences : Replaces the boronic acid with a carboxylic acid and incorporates a piperidine ring.

- Implications: The carboxylic acid group may engage in ionic interactions, contrasting with the boronic acid’s covalent binding.

4-[1-(2-Hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]benzoic acid

Phenanthroimidazole-Boronic Acid Hybrid (CAS: 1228632-34-5)

Physicochemical and Functional Comparisons

Research Findings and Implications

- Enzyme Inhibition: The HDAC inhibitory activity of [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid underscores the importance of boronic acids in targeting hydrolytic enzymes . The target compound’s imidazole group could similarly coordinate metal ions in active sites, warranting enzymatic assays.

- Synthetic Accessibility : and highlight condensation and coupling reactions as viable routes for imidazole-boronic acid synthesis, though the phenylethyl spacer in the target compound may require multi-step functionalization .

Biological Activity

The compound (2-(1-(4,5-Dihydro-1H-imidazol-2-yl)-2-phenylethyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention due to its diverse biological activities. Boronic acids are known for their ability to interact with various biological targets, including enzymes and receptors, making them valuable in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

- Molecular Formula : C19H22B N3O2

- Molecular Weight : 325.20 g/mol

- CAS Number : 24783-47-9

This compound features a boronic acid functional group, which contributes to its unique reactivity and biological interactions.

1. Anticancer Activity

Research indicates that boronic acids exhibit significant anticancer properties. A study demonstrated that derivatives of phenylboronic acid can induce apoptosis in cancer cell lines such as MCF-7. The compound's cytotoxic effect was quantified with an IC50 value of approximately 18.76 µg/mL against MCF-7 cells, suggesting potent activity against breast cancer cells .

2. Antioxidant Properties

The compound has shown promising antioxidant activity. In vitro assays using methods such as DPPH and ABTS radical scavenging revealed effective inhibition of free radicals, with IC50 values indicating strong antioxidant potential . This property is particularly relevant in preventing oxidative stress-related diseases.

3. Enzyme Inhibition

Boronic acids are recognized for their ability to inhibit various enzymes:

- Acetylcholinesterase : The compound exhibited moderate inhibition (IC50 = 115.63 µg/mL), which could have implications for neurodegenerative diseases like Alzheimer's.

- Butyrylcholinesterase : A stronger inhibition was noted (IC50 = 3.12 µg/mL), suggesting potential applications in managing cholinergic dysfunctions .

- Antiurease Activity : The compound displayed significant inhibition (IC50 = 1.10 µg/mL), indicating potential use in treating urease-related infections.

4. Antibacterial Activity

The antibacterial efficacy of the compound was evaluated against various bacterial strains, including Escherichia coli (ATCC 25922). The compound demonstrated effective antibacterial activity at a concentration of 6.50 mg/mL, highlighting its potential as an antimicrobial agent .

Case Studies

Several studies have explored the biological activities of boronic acids and their derivatives:

-

Anticancer Study on MCF-7 Cells :

- Objective: To assess the cytotoxic effects of boronic acid derivatives on breast cancer cells.

- Findings: The tested compounds showed significant cytotoxicity with IC50 values indicating effectiveness in inhibiting cell proliferation.

- Antioxidant and Antimicrobial Evaluation :

Summary of Biological Activities

| Activity Type | Assessed Effectiveness | IC50 Value |

|---|---|---|

| Anticancer (MCF-7) | Cytotoxic | 18.76 µg/mL |

| Antioxidant | Radical Scavenging | DPPH: 0.14 µg/mL |

| Acetylcholinesterase | Moderate Inhibition | 115.63 µg/mL |

| Butyrylcholinesterase | Strong Inhibition | 3.12 µg/mL |

| Antiurease | Significant Inhibition | 1.10 µg/mL |

| Antibacterial | Effective | 6.50 mg/mL |

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing (2-(1-(4,5-Dihydro-1H-imidazol-2-yl)-2-phenylethyl)phenyl)boronic acid, and how do reaction conditions affect yield?

- Methodological Answer : The compound can be synthesized via multi-step routes involving imidazole ring formation followed by boronic acid functionalization. For example, imidazole intermediates are often prepared via condensation of aldehydes with diamines under acidic conditions, as seen in analogous imidazole derivatives . Boronic acid introduction may employ Suzuki-Miyaura cross-coupling, requiring precise control of catalysts (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), and anhydrous solvents. Reaction temperature (60–100°C) and stoichiometric ratios (1:1.2 boronic acid:halide) are critical for minimizing side products. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures ≥95% purity.

Q. Which spectroscopic and crystallographic techniques are most reliable for structural elucidation?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms the imidazole ring (δ 7.2–8.1 ppm for aromatic protons) and boronic acid moiety (broad peak near δ 8.5 ppm). DEPT-135 distinguishes CH₂ groups in the dihydroimidazole ring .

- X-ray Diffraction : Single-crystal X-ray analysis resolves bond lengths (e.g., B–O ≈ 1.36 Å) and dihedral angles between aromatic systems. SHELXL refinement (using Olex2 or similar software) is recommended for high-resolution data .

- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.

Q. How should thermal stability and decomposition profiles be assessed for this compound?

- Methodological Answer : Differential Scanning Calorimetry (DSC) reveals melting points and phase transitions, while Thermogravimetric Analysis (TGA) quantifies decomposition temperatures. For boronic acids, decomposition typically occurs above 200°C in inert atmospheres. Sample preparation must avoid hygroscopic effects, as moisture can hydrolyze the boronic acid group .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s potential enzyme inhibition or glycoprotein interactions?

- Methodological Answer : The boronic acid group forms reversible covalent bonds with serine residues in enzymes (e.g., proteases) or hydroxyl groups in glycoproteins. Competitive inhibition assays (e.g., fluorogenic substrates) quantify IC₅₀ values. Molecular docking (AutoDock Vina) and MD simulations (AMBER) predict binding modes, while mutagenesis studies validate key residues . For example, replacing the phenyl group with electron-withdrawing substituents may enhance binding affinity due to increased electrophilicity at the boron center.

Q. How can computational methods resolve discrepancies in experimental vs. theoretical electronic properties?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) optimize geometry and predict frontier molecular orbitals (HOMO-LUMO gaps). IR and Raman spectra simulations (Gaussian 16) correlate with experimental data to validate tautomeric forms or hydrogen-bonding networks. For example, discrepancies in NMR chemical shifts may arise from solvent effects, which PCM (Polarizable Continuum Model) corrections can address .

Q. What strategies address contradictions in reported biological activity (e.g., antimicrobial vs. anti-parasitic efficacy)?

- Methodological Answer :

- Assay Variability : Standardize protocols (e.g., broth microdilution for MIC determination) and include positive controls (e.g., metronidazole for parasites) .

- Purity Validation : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile) to confirm ≥98% purity, as impurities (e.g., unreacted boronic acid) may skew results.

- Target Selectivity : Perform kinome-wide profiling or glycan microarray screens to identify off-target interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.